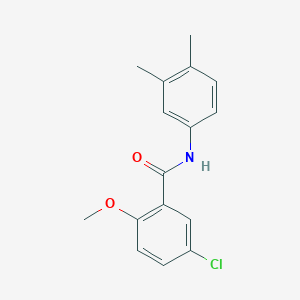
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide, also known as A771726, is a synthetic compound that has been extensively studied for its potential use in the treatment of autoimmune diseases. It belongs to the class of drugs known as disease-modifying antirheumatic drugs (DMARDs), which are designed to slow down the progression of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the immune response. This leads to a reduction in inflammation and joint damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of certain cytokines, which are involved in the immune response, and to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to reduce joint damage in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune response and the mechanisms underlying autoimmune diseases. One limitation of using 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide in lab experiments is that it is a synthetic compound and may not fully replicate the effects of natural compounds in the body.
Direcciones Futuras
There are a number of future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide. One area of interest is the development of more selective inhibitors of the enzymes targeted by 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide, which could lead to more effective treatments for autoimmune diseases. Another area of interest is the development of new DMARDs that target different aspects of the immune response, which could provide additional treatment options for patients with autoimmune diseases. Finally, there is also interest in exploring the potential use of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide in other diseases, such as cancer, where inflammation and immune dysfunction play a role.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide involves several steps, starting with the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. The ethanol is then reacted with 2-ethoxyaniline in the presence of a catalyst to form 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to have a disease-modifying effect, meaning that it can slow down the progression of these diseases and prevent joint damage.
Propiedades
Fórmula molecular |
C17H17Cl2NO3 |
|---|---|
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO3/c1-3-22-16-7-5-4-6-14(16)20-17(21)11(2)23-15-9-8-12(18)10-13(15)19/h4-11H,3H2,1-2H3,(H,20,21) |
Clave InChI |
YBYRLPVXEJCIHI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



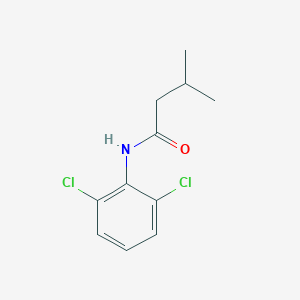
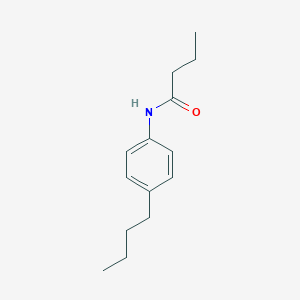

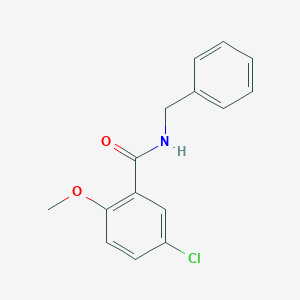


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)

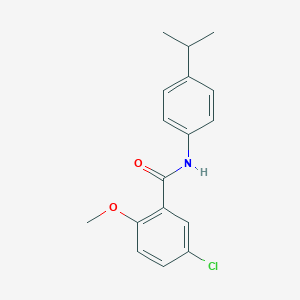
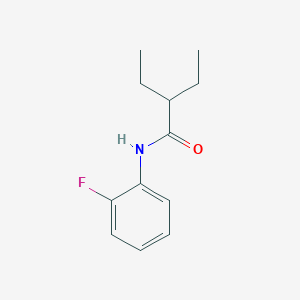
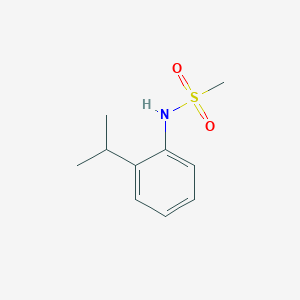
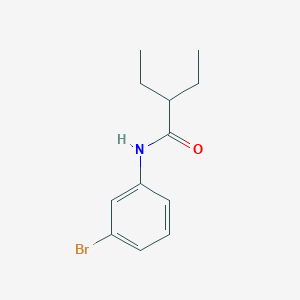
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
